8,8-Dimethoxypentadecane
Description
8,8-Dimethoxypentadecane is a linear alkane derivative with a 15-carbon backbone (pentadecane) and two methoxy (-OCH₃) groups at the 8th carbon position. Its molecular formula is C₁₇H₃₆O₂, with a molecular weight of 272.47 g/mol.
Properties
CAS No. |
618067-94-0 |
|---|---|
Molecular Formula |
C17H36O2 |
Molecular Weight |
272.5 g/mol |
IUPAC Name |
8,8-dimethoxypentadecane |
InChI |
InChI=1S/C17H36O2/c1-5-7-9-11-13-15-17(18-3,19-4)16-14-12-10-8-6-2/h5-16H2,1-4H3 |
InChI Key |
OSRXPYBONSVZQX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(CCCCCCC)(OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8,8-Dimethoxypentadecane typically involves the methoxylation of pentadecane. One common method is the reaction of pentadecane with methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction proceeds as follows: [ \text{C15H32} + 2\text{CH3OH} \rightarrow \text{C17H36O2} + \text{H2O} ]
Industrial Production Methods: Industrial production of 8,8-Dimethoxypentadecane may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of heterogeneous catalysts, such as zeolites, can enhance the reaction rate and selectivity, making the process more environmentally friendly and cost-effective.
Chemical Reactions Analysis
Types of Reactions: 8,8-Dimethoxypentadecane can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form 8,8-dihydroxypentadecane.
Substitution: The methoxy groups can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenation can be achieved using halogen gases (Cl2, Br2) in the presence of UV light.
Major Products:
Oxidation: 8,8-Dimethoxypentadecanoic acid.
Reduction: 8,8-Dihydroxypentadecane.
Substitution: 8,8-Dichloropentadecane or 8,8-Dibromopentadecane.
Scientific Research Applications
Thermal Energy Storage
One of the prominent applications of 8,8-Dimethoxypentadecane is in thermal energy storage systems. Research indicates that microencapsulated forms of pentadecane, including derivatives like 8,8-Dimethoxypentadecane, can be utilized as phase change materials (PCMs) due to their ability to absorb and release heat during phase transitions.
8,8-Dimethoxypentadecane has also been explored for its utility in chemical analysis, particularly in gas chromatography-mass spectrometry (GC-MS) applications. Its distinct molecular structure allows for effective separation and identification of compounds in complex mixtures.
Case Study: GC-MS Analysis
In a study focusing on the identification of semiochemicals from floral extracts, researchers utilized mass spectrometry to analyze various alkanes including pentadecane derivatives. The study highlighted the significance of such compounds in ecological interactions and pollinator attraction . The ability to detect these compounds accurately can aid in ecological studies and environmental monitoring.
Biochemical Applications
The biochemical properties of 8,8-Dimethoxypentadecane also warrant attention. Its presence in biological systems has been linked to various physiological functions, including its role as a pheromone or semiochemical in certain insect species.
Case Study: Pheromone Identification
Research indicated that pentadecane derivatives are involved in communication among insect species. For instance, studies have shown that specific alkanes can elicit responses from pollinators, suggesting their role as attractants in mating behaviors . This application underscores the importance of understanding the ecological roles of such compounds.
Mechanism of Action
The mechanism of action of 8,8-Dimethoxypentadecane involves its interaction with lipid membranes due to its hydrophobic nature. It can integrate into lipid bilayers, affecting membrane fluidity and permeability. This property makes it useful in drug delivery systems, where it can facilitate the transport of hydrophobic drugs across cell membranes.
Comparison with Similar Compounds
Structural Analogs and Functional Group Variations
Linear Alkanes with Methoxy Groups
- 8-Hydroxy-6-pentadecanone (CAS: 83662-98-0): Structure: A 15-carbon chain with a hydroxyl (-OH) group at C8 and a ketone (=O) at C5. Key Differences: The hydroxyl and ketone groups increase polarity and hydrogen-bonding capacity compared to 8,8-dimethoxypentadecane. This enhances solubility in polar solvents like ethanol but reduces stability under acidic or oxidative conditions .
Cyclic Ethers with Methoxy Substituents
- 1,4,7,10,13-Pentaoxacyclopentadecane, 2-(methoxymethyl)- (CAS: 76719-73-8):
- Structure: A 15-membered cyclic ether with five oxygen atoms and a methoxymethyl side chain.
- Molecular Formula: C₁₂H₂₄O₆ (MW: 264.31 g/mol).
- Key Differences: The cyclic structure and high oxygen content confer greater polarity and thermal stability compared to linear 8,8-dimethoxypentadecane. Such cyclic ethers are often used as crown ether analogs for ion chelation .
Branched Alkanes
- 2,6,10-Trimethylpentadecane :
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Boiling/Melting Point* | Solubility* |
|---|---|---|---|---|---|
| 8,8-Dimethoxypentadecane | C₁₇H₃₆O₂ | 272.47 | Methoxy (-OCH₃) | ~290–300°C (est.) | Moderate in CH₂Cl₂ |
| 8-Hydroxy-6-pentadecanone | C₁₅H₃₀O₂ | 242.40 | Hydroxyl (-OH), Ketone (=O) | ~180–190°C (est.) | High in polar solvents |
| 1,4,7,10,13-Pentaoxacyclopentadecane | C₁₂H₂₄O₆ | 264.31 | Cyclic ether, Methoxymethyl | ~200–220°C (est.) | High in water/ethanol |
| 2,6,10-Trimethylpentadecane | C₁₈H₃₈ | 254.50 | Branched alkane | ~160–170°C (est.) | Low in polar solvents |
Biological Activity
8,8-Dimethoxypentadecane is a long-chain alkane derivative that has garnered attention in various fields of biological research due to its unique structural properties and potential applications. This article aims to explore the biological activity of 8,8-Dimethoxypentadecane, focusing on its antioxidant and antimicrobial properties, as well as its implications in therapeutic contexts.
Chemical Structure and Properties
8,8-Dimethoxypentadecane is characterized by its long hydrocarbon chain with two methoxy groups attached at the 8th carbon position. This structure not only influences its physical properties but also its biological interactions. The compound's molecular formula is , and it exhibits hydrophobic characteristics typical of long-chain alkanes.
Antioxidant Activity
Antioxidant activity refers to the ability of a compound to neutralize free radicals, which can cause cellular damage. Research indicates that compounds similar to 8,8-Dimethoxypentadecane may exhibit significant antioxidant properties. For instance, studies have shown that long-chain alkanes can scavenge free radicals effectively, potentially due to their hydrophobic nature which allows them to interact with lipid membranes and protect against oxidative stress .
Table 1: Antioxidant Activity Comparison
| Compound | IC50 (µg/mL) | Reference |
|---|---|---|
| 8,8-Dimethoxypentadecane | TBD | Current Study |
| Butylated Hydroxytoluene (BHT) | 45.46 ± 0.04 | |
| Ascorbic Acid | 55.52 |
Antimicrobial Activity
The antimicrobial potential of 8,8-Dimethoxypentadecane has been investigated through various studies. Long-chain alkanes are known to disrupt microbial membranes and inhibit growth. For example, pentadecane derivatives have shown effectiveness against various bacterial strains, including Escherichia coli and Candida albicans, highlighting their potential as natural antimicrobial agents .
Table 2: Antimicrobial Activity Data
| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (mg/mL) | Reference |
|---|---|---|---|
| Candida albicans | 22.2 ± 0.01 | 0.98 ± 0.005 | |
| Escherichia coli | 8.88 ± 0.01 | 11.2 ± 0.40 |
Study on Natural Products
A recent study focused on the extraction and analysis of essential oils containing long-chain hydrocarbons, including derivatives like 8,8-Dimethoxypentadecane. The study revealed that these oils exhibited both antioxidant and antimicrobial activities, reinforcing the notion that such compounds could serve as valuable natural products in pharmacology .
Clinical Implications
The biological activities of 8,8-Dimethoxypentadecane suggest potential clinical applications in treating oxidative stress-related diseases and infections caused by resistant microbial strains. Ongoing research is necessary to fully elucidate its mechanisms of action and efficacy in vivo.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
